![molecular formula C11H5ClF3N3 B12963792 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 8th position on the imidazoquinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach includes the use of 2-(benzoimidazol-1-yl)aniline substrates in an I2-mediated direct sp3 C–H amination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the I2-mediated direct sp3 C–H amination reaction suggests its potential for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of the chloro and trifluoromethyl groups can influence the oxidation reactions.
Reduction: Reduction reactions can modify the functional groups on the imidazoquinoxaline ring.
Substitution: The chloro group at the 4th position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Applications De Recherche Scientifique
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . The compound’s anticancer properties are linked to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the imidazo ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a triazole ring instead of the imidazo ring.
Benzo[4,5]imidazo[1,2-a]quinoxaline: Similar core structure but with different substituents.
Uniqueness: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and its potential in antifungal and anticancer applications further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C11H5ClF3N3 |
|---|---|
Poids moléculaire |
271.62 g/mol |
Nom IUPAC |
4-chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H5ClF3N3/c12-9-10-16-3-4-18(10)8-5-6(11(13,14)15)1-2-7(8)17-9/h1-5H |
Clé InChI |
WDMJSBQVRITOBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)N3C=CN=C3C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





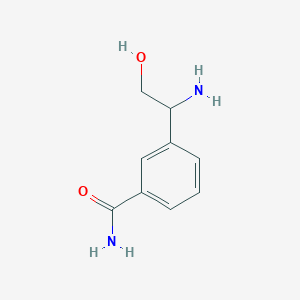
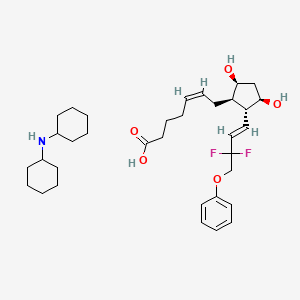
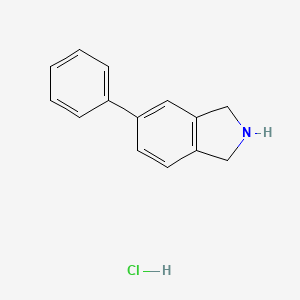



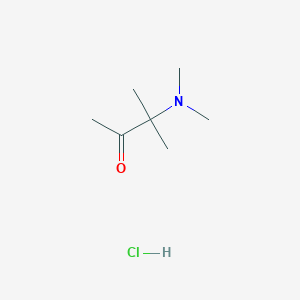
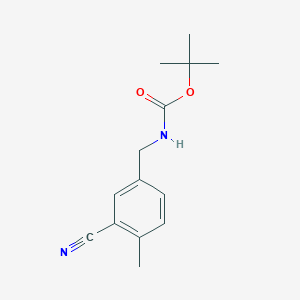
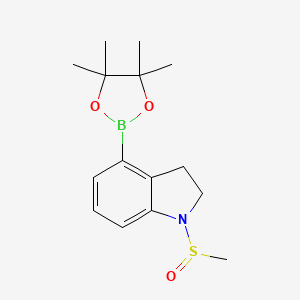
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)

